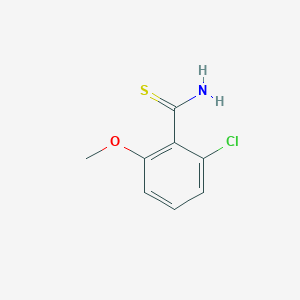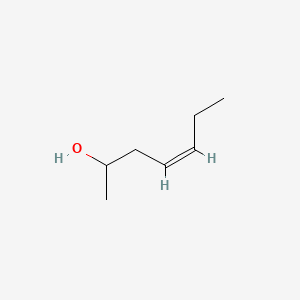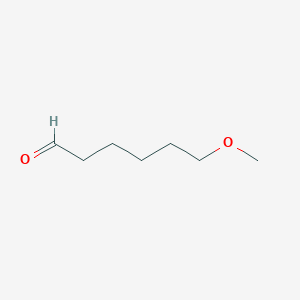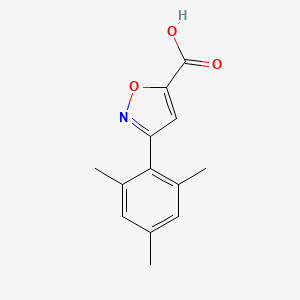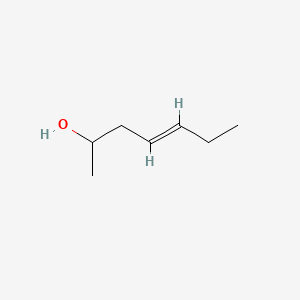
4-Hepten-2-ol, (4E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-hepten-2-one: is an organic compound with the molecular formula C7H12O. It is a type of unsaturated ketone, characterized by the presence of a double bond between the fourth and fifth carbon atoms and a ketone functional group on the second carbon atom. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trans-4-hepten-2-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the trans isomer.
Industrial Production Methods: In industrial settings, trans-4-hepten-2-one can be produced through catalytic processes involving the selective hydrogenation of heptadienone. This method ensures high yield and purity of the product, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Trans-4-hepten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of trans-4-hepten-2-one can yield heptanol, with common reducing agents including sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptanol.
Substitution: Various alcohols and ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trans-4-hepten-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its role in biological pathways and its potential as a biomarker for certain metabolic processes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use in drug development.
Industry: It is used in the flavor and fragrance industry due to its distinct aroma, and in the production of various consumer products.
Mecanismo De Acción
The mechanism of action of trans-4-hepten-2-one involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, influencing cellular signaling pathways. The compound’s double bond and carbonyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions that modulate its biological activity.
Comparación Con Compuestos Similares
Trans-4-hepten-2-one can be compared with other similar compounds, such as:
Trans-2-hepten-1-ol: An unsaturated alcohol with similar structural features but different functional groups.
Heptanal: A saturated aldehyde with a similar carbon chain length but lacking the double bond.
Heptanoic acid: A saturated carboxylic acid derived from the oxidation of trans-4-hepten-2-one.
Uniqueness: Trans-4-hepten-2-one is unique due to its combination of an unsaturated carbon chain and a ketone functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the flavor and fragrance industry.
Propiedades
Número CAS |
58927-81-4 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(E)-hept-4-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3/b5-4+ |
Clave InChI |
KZUFTCBJDQXWOJ-SNAWJCMRSA-N |
SMILES isomérico |
CC/C=C/CC(C)O |
SMILES canónico |
CCC=CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


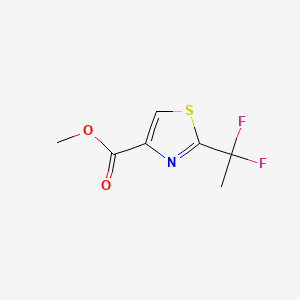
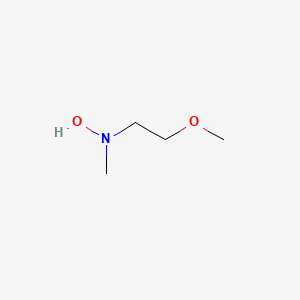
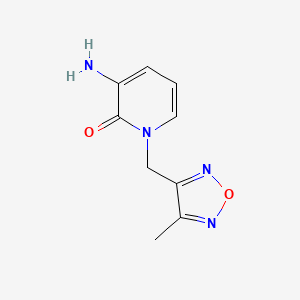
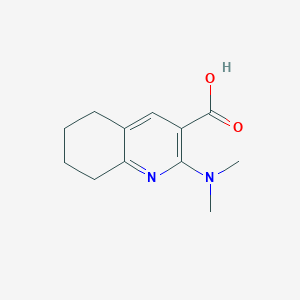
![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)


